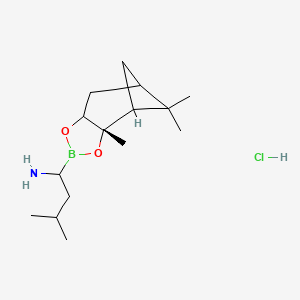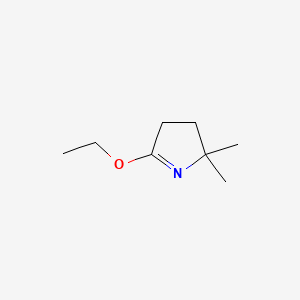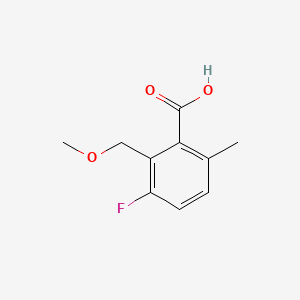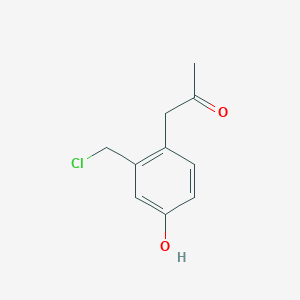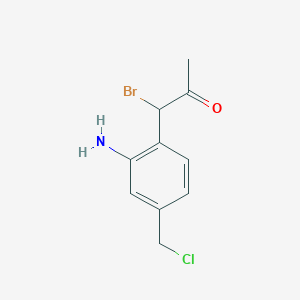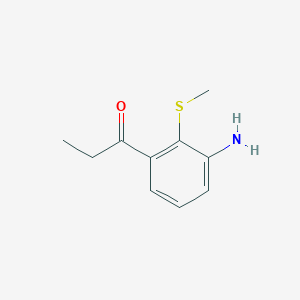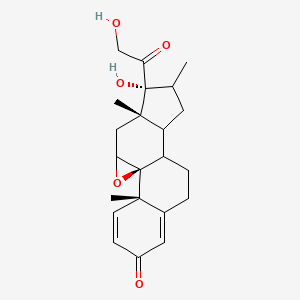![molecular formula C13H17NO3 B14074438 4-[Methyl(propanoyl)amino]phenyl propanoate CAS No. 102035-81-4](/img/structure/B14074438.png)
4-[Methyl(propanoyl)amino]phenyl propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanamide, N-methyl-N-[4-(1-oxopropoxy)phenyl]- is a chemical compound with a complex structure. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular arrangement, which contributes to its distinct properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanamide, N-methyl-N-[4-(1-oxopropoxy)phenyl]- typically involves the reaction of N-methylpropanamide with 4-hydroxybenzoic acid propyl ester under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are mixed and heated to the required temperature. The process is monitored to maintain optimal conditions, and the product is purified using techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
Propanamide, N-methyl-N-[4-(1-oxopropoxy)phenyl]- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure optimal reactivity and product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions may result in various substituted amides.
Scientific Research Applications
Propanamide, N-methyl-N-[4-(1-oxopropoxy)phenyl]- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the production of polymers, coatings, and other industrial materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Propanamide, N-methyl-N-[4-(1-oxopropoxy)phenyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other amides and esters with comparable structures, such as:
- Propanamide, N-phenyl-N-[1-(phenylmethyl)-4-piperidinyl]-
- N-Methylpropionamide
- N-Benzylfentanyl
Uniqueness
Propanamide, N-methyl-N-[4-(1-oxopropoxy)phenyl]- is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
102035-81-4 |
|---|---|
Molecular Formula |
C13H17NO3 |
Molecular Weight |
235.28 g/mol |
IUPAC Name |
[4-[methyl(propanoyl)amino]phenyl] propanoate |
InChI |
InChI=1S/C13H17NO3/c1-4-12(15)14(3)10-6-8-11(9-7-10)17-13(16)5-2/h6-9H,4-5H2,1-3H3 |
InChI Key |
FWCCFCIAVHPZIQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N(C)C1=CC=C(C=C1)OC(=O)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


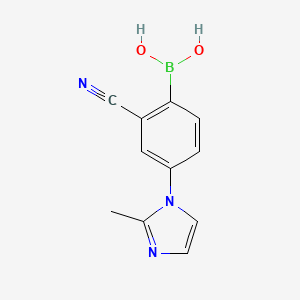
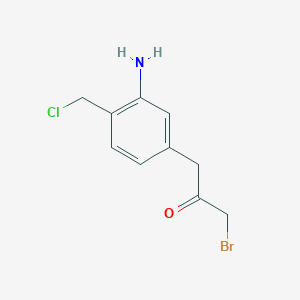
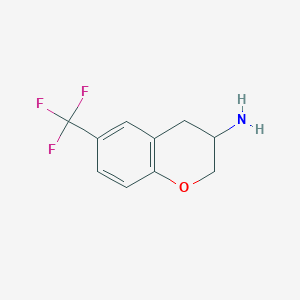
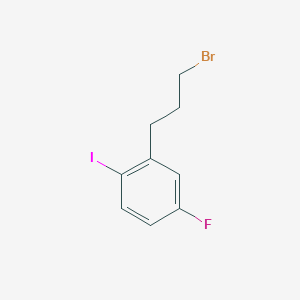
![Methyl 3-[chloro(dimethyl)silyl]propanoate](/img/structure/B14074386.png)
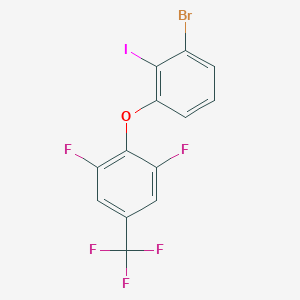
![2,8-Dichloro-N,N-diethylpyrimido[5,4-d]pyrimidin-4-amine](/img/structure/B14074392.png)
